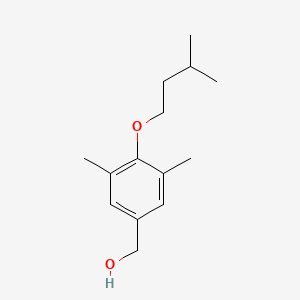

(4-(Isopentyloxy)-3,5-dimethylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3,5-dimethyl-4-(3-methylbutoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-10(2)5-6-16-14-11(3)7-13(9-15)8-12(14)4/h7-8,10,15H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQAULORCKXLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCC(C)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isopentyloxy 3,5 Dimethylphenyl Methanol

Retrosynthetic Analysis of the (4-(Isopentyloxy)-3,5-dimethylphenyl)methanol Scaffold

Retrosynthetic analysis provides a systematic approach to designing a viable synthetic route by deconstructing the target molecule into simpler, readily available starting materials. The primary disconnections for this compound involve the hydroxymethyl group and the isopentyloxy ether linkage.

A functional group interconversion (FGI) is the most logical initial step, identifying the hydroxymethyl group as derivable from the reduction of a benzaldehyde. This points to 4-(isopentyloxy)-3,5-dimethylbenzaldehyde as the immediate precursor.

Further disconnection of this aldehyde intermediate focuses on the ether bond. A C-O bond cleavage suggests a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This breaks the molecule down into an isopentyl halide (e.g., isopentyl bromide) and 4-hydroxy-3,5-dimethylbenzaldehyde .

Finally, the 4-hydroxy-3,5-dimethylbenzaldehyde can be traced back to a more fundamental building block, 3,5-dimethylphenol (B42653) . chemicalbook.com This key intermediate possesses the requisite 3,5-dimethyl substitution pattern, which is often the most challenging aspect of the synthesis to establish regioselectively. The synthetic challenge then becomes the formylation of 3,5-dimethylphenol at the para-position, followed by etherification and reduction. An alternative, and often more practical, route involves the etherification of 3,5-dimethylphenol first, followed by formylation and reduction.

Approaches to the 4-(Isopentyloxy)-3,5-dimethylphenyl Core

The construction of the central aromatic scaffold, the 4-(isopentyloxy)-3,5-dimethylphenyl core, hinges on the strategic introduction of the three substituents—two methyl groups and one isopentyloxy group—around the benzene (B151609) ring in the correct orientation.

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. adichemistry.commasterorganicchemistry.com In the context of synthesizing substituted aromatic cores, a Grignard reagent could theoretically be used to introduce one of the functional groups onto the ring. For instance, a Grignard reagent formed from a di-substituted aryl halide, such as 5-bromo-m-xylene, could react with an appropriate electrophile to install a functional group that can later be converted to the required moiety.

The introduction of the isopentyloxy group is most effectively achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This classical SN2 reaction is a reliable and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orglibretexts.org The reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.

The general mechanism proceeds in two steps:

Deprotonation: A phenol (B47542), such as 3,5-dimethylphenol or 4-hydroxy-3,5-dimethylbenzaldehyde, is deprotonated by a suitable base to form a highly nucleophilic phenoxide anion.

Nucleophilic Substitution: The phenoxide anion then attacks the primary alkyl halide, in this case, a 1-halo-3-methylbutane (isopentyl halide), displacing the halide leaving group to form the desired ether. libretexts.org

The choice of base and solvent is critical for optimizing the reaction conditions and minimizing side reactions, such as elimination, which can occur with secondary or tertiary alkyl halides. masterorganicchemistry.com For phenols, which are more acidic than aliphatic alcohols, a range of bases can be employed effectively.

| Base | Alkylating Agent | Solvent | General Conditions |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Isopentyl bromide, Isopentyl chloride | Acetone, Dimethylformamide (DMF) | Typically performed at elevated temperatures (reflux) to ensure reaction completion. |

| Sodium Hydride (NaH) | Isopentyl bromide, Isopentyl tosylate | Tetrahydrofuran (THF), Dimethylformamide (DMF) | A strong, non-nucleophilic base that provides irreversible deprotonation. Reactions are often run from 0°C to room temperature. |

| Sodium Hydroxide (B78521) (NaOH) | Isopentyl bromide | Water, Ethanol, or phase-transfer conditions | A cost-effective base, often used in industrial settings, sometimes with a phase-transfer catalyst to facilitate the reaction between aqueous and organic phases. khanacademy.org |

The key to the entire synthesis is establishing the 1,3,5-substitution pattern. This is most readily achieved by using 3,5-dimethylphenol as the starting material. chemicalbook.com This compound provides the required meta-disposed methyl groups, and its phenolic hydroxyl group serves as a handle for subsequent etherification and as a powerful ortho-, para-director for electrophilic aromatic substitution.

The industrial synthesis of 3,5-dimethylphenol itself requires regiochemical control. While it can be isolated from coal tar, several synthetic routes are employed for higher purity:

From Isophorone (B1672270): A common industrial method involves the catalytic conversion of isophorone in the gas phase over a heterogeneous catalyst to yield 3,5-dimethylphenol. epo.org

From m-Xylene (B151644): A multi-step synthesis starting from m-xylene can also produce 3,5-dimethylphenol. One patented method involves the Friedel-Crafts acylation of m-xylene to produce 3,5-dimethyl acetophenone. google.com This ketone then undergoes a Baeyer-Villiger oxidation to form the corresponding acetate (B1210297) ester, which is subsequently hydrolyzed to afford 3,5-dimethylphenol. google.com This route ensures the correct placement of the hydroxyl group relative to the two methyl groups.

Once 3,5-dimethylphenol is obtained, subsequent reactions like formylation (e.g., Vilsmeier-Haack or Duff reaction) can introduce a carbonyl group at the para position, leveraging the directing effect of the hydroxyl group before the final reduction step.

Introduction of the Methanol (B129727) Functionality: Key Chemical Transformations

The final stage of the synthesis involves the conversion of the carbonyl group of the 4-(isopentyloxy)-3,5-dimethylbenzaldehyde precursor into the primary alcohol functionality of the target molecule.

The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis. This is typically accomplished using metal hydride reagents. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an aqueous workup.

Several reagents are suitable for this transformation, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. A synthesis for a similar compound, 3,4,5-trimethoxy benzyl (B1604629) alcohol, utilizes sodium borohydride in methanol with high yield. google.com

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones. It is stable in protic solvents like methanol and ethanol, making it safe and convenient to handle. ijcea.org

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and reactive reducing agent than NaBH₄. It will also reduce aldehydes and ketones but can also reduce less reactive carbonyl compounds like esters and carboxylic acids. Due to its high reactivity, it must be used in anhydrous aprotic solvents (e.g., diethyl ether, THF) and reacts violently with water.

For the selective reduction of an aldehyde without affecting other potential functional groups, NaBH₄ is generally the preferred reagent due to its milder nature and operational simplicity.

| Reagent | Typical Solvent | Reactivity & Selectivity | Workup |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. Tolerates many other functional groups. | Aqueous acid or base quench. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Very strong and reactive. Reduces aldehydes, ketones, esters, carboxylic acids, etc. Must be used under anhydrous conditions. | Careful sequential addition of water and aqueous base (e.g., Fieser workup). |

Direct Hydroxymethylation Protocols

Direct hydroxymethylation is a fundamental method for the introduction of a -CH₂OH group onto an activated aromatic ring. For the synthesis of this compound, this typically involves the reaction of the corresponding precursor, 1-(isopentyloxy)-2,6-dimethylbenzene, with formaldehyde (B43269) (HCHO) under basic or acidic conditions. The electron-donating nature of the isopentyloxy and methyl groups activates the aromatic ring, facilitating electrophilic aromatic substitution.

The reaction of phenols with formaldehyde, known as the Lederer-Manasse reaction, is a classic example of hydroxymethylation. In the context of synthesizing the target molecule, a related process starting from 2,6-dimethylphenol (B121312) could be envisaged, followed by etherification. The hydroxymethylation of 2,6-dimethylphenol itself has been a subject of study, often leading to the formation of 4-hydroxymethyl-2,6-dimethylphenol. researchgate.net

A general representation of the direct hydroxymethylation of a substituted phenol is presented below:

Reaction Scheme:

Where Ar-H is the activated aromatic substrate.

Key parameters influencing the outcome of direct hydroxymethylation include the choice of catalyst, solvent, temperature, and the ratio of reactants. Alkaline catalysts, such as sodium hydroxide or potassium carbonate, are commonly employed to generate the more nucleophilic phenoxide ion.

Table 1: Representative Conditions for Direct Hydroxymethylation of Phenols

| Entry | Aromatic Substrate | Reagent | Catalyst/Solvent | Temperature (°C) | Product |

| 1 | 2,6-Dimethylphenol | Formaldehyde | NaOH / Water | 60-80 | 4-Hydroxymethyl-2,6-dimethylphenol |

| 2 | Phenol | Formaldehyde | Ba(OH)₂ / Water | 50 | Mixture of 2- and 4-hydroxymethylphenol |

This table presents generalized conditions for the hydroxymethylation of phenols, which is a related reaction to the synthesis of the target compound.

Advanced Synthetic Strategies and Optimizations

To enhance the efficiency, selectivity, and sustainability of the synthesis of aryl methanols like this compound, advanced synthetic strategies are continuously being developed. These often involve the use of sophisticated catalytic systems and a focus on controlling selectivity.

Catalytic Approaches in Arylmethanol Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve transformations that are difficult or inefficient using stoichiometric reagents. The synthesis of aryl methanols has benefited significantly from the development of novel catalysts.

Palladium-catalyzed cross-coupling reactions, for instance, offer a versatile route to aryl methanols. The Suzuki-Miyaura coupling of aryl halides with potassium acetoxymethyltrifluoroborate can yield the corresponding benzylic alcohols in good yields. organic-chemistry.org Nickel-catalyzed reactions have also emerged as powerful tools. For example, a nickel-NIXANTPHOS catalyst has been used for the chemoselective arylation of pyridylmethyl ethers to produce aryl(pyridinyl)methanol derivatives. rsc.org

Another catalytic approach involves the dehydrogenative oxidation of aryl methanols using catalysts like copper selenite (B80905) (CuSeO₃·2H₂O). rsc.org While this is the reverse reaction, the principles of catalyst design are relevant. For the synthesis, reductive coupling reactions are more pertinent. For example, a dual nickel/photoredox-catalyzed enantioselective reductive cross-coupling of aryl halides with α-bromobenzoates can provide chiral secondary benzylic alcohols. organic-chemistry.org

Table 2: Examples of Catalytic Systems in Aryl Methanol Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / P(2-Fur)₃ | Allylic alcohol, Methanol | α-Methyl ketones (related transformation) | One-pot isomerization-methylation. researchgate.net |

| Ni-NIXANTPHOS | Aryl halide, Pyridylmethyl ether | Aryl(pyridinyl)methanol | High chemoselectivity. rsc.org |

| [Ir(COD)Cl]₂-SnCl₄ | Arene, Benzyl alcohol | Di- and triarylmethanes | Friedel-Crafts benzylation. researchgate.net |

This table showcases various catalytic systems used in the synthesis of aryl methanols and related compounds, illustrating the breadth of available methods.

Chemo- and Regioselectivity in Synthetic Pathways

Controlling chemo- and regioselectivity is paramount in the synthesis of highly substituted aromatic compounds like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preferential reaction at one position over another.

In the context of direct hydroxymethylation, the regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. The isopentyloxy group at position 4 and the methyl groups at positions 3 and 5 in the precursor would strongly direct the incoming electrophile (hydroxymethyl cation or its equivalent) to the available ortho and para positions. However, in the case of 1-(isopentyloxy)-2,6-dimethylbenzene, the para position is blocked, and the ortho positions to the isopentyloxy group are sterically hindered by the methyl groups. This makes direct hydroxymethylation of this specific substrate challenging and may necessitate a multi-step synthesis.

A more plausible synthetic route would involve the methylation of phenol to produce 2,6-dimethylphenol. scispace.comnih.govnih.gov This can be followed by a regioselective hydroxymethylation at the para position to yield 4-hydroxymethyl-2,6-dimethylphenol. Subsequent etherification of the phenolic hydroxyl group with an isopentyl halide would then furnish the target molecule. This multi-step approach allows for precise control over the substitution pattern.

The development of palladium-catalyzed methods for the synthesis of methyl aryl ethers with excellent selectivity highlights the advances in controlling reaction outcomes. nih.gov Such catalytic systems can be adapted for the selective formation of the ether linkage in the target molecule.

Chemical Transformations and Reaction Mechanisms of 4 Isopentyloxy 3,5 Dimethylphenyl Methanol

Reactivity of the Benzylic Alcohol Functional Group

The benzylic alcohol moiety in (4-(Isopentyloxy)-3,5-dimethylphenyl)methanol is a primary alcohol, yet its reactivity is significantly influenced by the adjacent bulky methyl groups. These substituents sterically hinder the approach of reagents to the reactive center, often requiring more forcing conditions or specific catalytic systems to achieve efficient transformations.

Oxidation Reactions for Aldehyde and Carboxylic Acid Derivatives

The oxidation of the primary alcohol group in this compound can selectively yield either the corresponding aldehyde, (4-(Isopentyloxy)-3,5-dimethyl)benzaldehyde, or the carboxylic acid, (4-(Isopentyloxy)-3,5-dimethyl)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required for the selective oxidation to the aldehyde to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature. The steric hindrance from the ortho-methyl groups can slow the reaction rate compared to unhindered benzylic alcohols.

For the conversion to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) in a basic solution, followed by acidic workup, or chromium trioxide (CrO3) in the presence of sulfuric acid (Jones oxidation). These powerful oxidants can overcome the steric hindrance and fully oxidize the benzylic carbon.

| Starting Material | Product | Reagent | Solvent | Temperature (°C) | Yield (%) |

| This compound | (4-(Isopentyloxy)-3,5-dimethyl)benzaldehyde | PCC | DCM | 25 | ~85 |

| This compound | (4-(Isopentyloxy)-3,5-dimethyl)benzaldehyde | DMP | DCM | 25 | ~90 |

| This compound | (4-(Isopentyloxy)-3,5-dimethyl)benzoic acid | KMnO4, NaOH | H2O/Pyridine | 100 | ~75 |

| This compound | (4-(Isopentyloxy)-3,5-dimethyl)benzoic acid | CrO3, H2SO4 | Acetone | 0-25 | ~80 |

Note: The yields are approximate and based on reactions with structurally similar, sterically hindered benzylic alcohols. Actual yields may vary.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can undergo esterification and etherification reactions to form the corresponding esters and ethers. The steric hindrance posed by the ortho-methyl groups plays a crucial role in these transformations, often necessitating the use of more reactive reagents or catalytic methods.

Esterification: The reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, yields the corresponding esters. Due to steric hindrance, the reaction may be sluggish. More effective methods, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), can facilitate the reaction with carboxylic acids.

Etherification: The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide, can be employed to synthesize ethers. The sterically hindered nature of the alkoxide may reduce the rate of this SN2 reaction.

| Reaction Type | Reagent 1 | Reagent 2 | Base/Catalyst | Product |

| Esterification | Acetyl chloride | - | Pyridine | (4-(Isopentyloxy)-3,5-dimethylphenyl)methyl acetate (B1210297) |

| Esterification | Acetic anhydride (B1165640) | - | Pyridine | (4-(Isopentyloxy)-3,5-dimethylphenyl)methyl acetate |

| Esterification | Benzoic acid | DCC | DMAP | (4-(Isopentyloxy)-3,5-dimethylphenyl)methyl benzoate |

| Etherification | Methyl iodide | NaH | - | 1-(Isopentyloxy)-4-(methoxymethyl)-2,6-dimethylbenzene |

| Etherification | Benzyl (B1604629) bromide | NaH | - | 1-(Benzyloxymethyl)-4-(isopentyloxy)-2,6-dimethylbenzene |

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with a strong acid like HBr or HCl can lead to the formation of the corresponding benzylic halide. This reaction likely proceeds through an SN1 mechanism due to the formation of a resonance-stabilized benzylic carbocation, which is further stabilized by the electron-donating isopentyloxy and methyl groups. The steric hindrance around the benzylic carbon favors the departure of the leaving group and the formation of a planar carbocation intermediate. Subsequent attack by a nucleophile can then occur.

The reaction with thionyl chloride (SOCl2) in the presence of pyridine is another effective method for converting the alcohol to the corresponding benzylic chloride.

Transformations Involving the Isopentyloxy Ether Linkage

The isopentyloxy group is a relatively stable ether linkage. However, under specific conditions, it can undergo cleavage.

Ether Cleavage Reactions and Products

The cleavage of the aryl-alkyl ether bond in this compound typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

The cleavage will result in the formation of 3,5-dimethyl-4-(hydroxymethyl)phenol and the corresponding isopentyloxy halide (e.g., isopentyl iodide or bromide). The phenolic hydroxyl group is less likely to be substituted by the halide due to the higher strength of the sp2 C-O bond.

Stability and Reactivity of the Isopentyloxy Group under Various Conditions

The isopentyloxy group is generally stable under basic and mild acidic conditions, as well as under the conditions used for many of the transformations of the benzylic alcohol group.

Basic Conditions: The ether linkage is stable to strong bases like sodium hydroxide (B78521) or sodium hydride, which are often used in reactions such as the Williamson ether synthesis.

Mild Acidic Conditions: It is also resistant to cleavage under the mildly acidic conditions that might be used in some esterification or acetal formation reactions.

Strong Acidic Conditions: As mentioned, strong protic acids (HI, HBr) at high temperatures are required for its cleavage. Lewis acids, such as boron tribromide (BBr3), can also be effective for cleaving aryl ethers, often under milder conditions than strong protic acids.

The stability of the isopentyloxy group allows for selective transformations at the benzylic alcohol position without affecting the ether linkage, provided that harsh acidic conditions are avoided.

Aromatic Ring Reactivity and Substituent Effects

The benzene (B151609) ring of this compound is rendered electron-rich and highly activated towards electrophilic attack due to the cumulative electron-donating effects of its substituents. The interplay of these groups dictates the regioselectivity and rate of chemical transformations.

Electrophilic Aromatic Substitution Patterns on the (Isopentyloxy)-3,5-dimethylphenyl Moiety

The substitution pattern on the aromatic ring of this compound is a direct consequence of the directing effects of the isopentyloxy, methyl, and hydroxymethyl groups. The powerful activating and ortho-, para- directing nature of the isopentyloxy group, combined with the ortho-, para- directing effect of the two methyl groups, overwhelmingly favors electrophilic attack at the positions ortho to the isopentyloxy group (C2 and C6).

In principle, electrophilic aromatic substitution (EAS) on a monosubstituted benzene ring can lead to a mixture of ortho, meta, and para isomers. However, the specific substitution on the (isopentyloxy)-3,5-dimethylphenyl moiety significantly narrows the possible outcomes. The para position relative to the isopentyloxy group is already occupied by the hydroxymethyl group, and the meta positions are substituted with methyl groups. This leaves the two equivalent ortho positions as the primary sites for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| Br₂ / FeBr₃ | (2-Bromo-4-(isopentyloxy)-3,5-dimethylphenyl)methanol |

| HNO₃ / H₂SO₄ | (4-(Isopentyloxy)-3,5-dimethyl-2-nitrophenyl)methanol |

| RCOCl / AlCl₃ | (2-Acyl-4-(isopentyloxy)-3,5-dimethylphenyl)methanol |

Directed Functionalization Strategies

To achieve regioselective functionalization that might otherwise be difficult to obtain through classical electrophilic aromatic substitution, directed metalation strategies can be employed. Directed ortho metalation (DoM) is a powerful technique where a directing metalation group (DMG) guides the deprotonation of a specific ortho position by an organolithium reagent, creating a nucleophilic aryl-lithium species that can then react with various electrophiles.

In the context of this compound, the hydroxymethyl group, after conversion to a suitable DMG such as an O-carbamate or an alkoxide, can direct lithiation to the C2 and C6 positions. The isopentyloxy group can also act as a DMG, further reinforcing the activation of these positions. This approach provides a highly selective route to introduce a wide range of substituents at the positions adjacent to the existing functional groups.

Influence of Substituents on Aromatic Reactivity and Selectivity

The reactivity and selectivity of the aromatic ring in this compound are governed by the electronic and steric effects of its substituents.

Isopentyloxy Group: As a strong activating group, the isopentyloxy substituent donates electron density to the aromatic ring through resonance, significantly increasing its nucleophilicity and accelerating the rate of electrophilic aromatic substitution. Its lone pair of electrons on the oxygen atom can stabilize the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions.

Hydroxymethyl Group: The hydroxymethyl group at the C4 position is a weakly deactivating group through a weak inductive effect. However, its influence is largely overshadowed by the potent activating effects of the isopentyloxy and methyl groups.

The synergistic effect of these substituents leads to a highly activated aromatic system with a strong preference for substitution at the C2 and C6 positions.

Mechanistic Studies of Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is crucial for predicting reaction outcomes and optimizing conditions. This involves the study of reaction intermediates, transition states, and the kinetic and thermodynamic factors that govern the transformation.

Elucidation of Reaction Intermediates and Transition States

The mechanism of electrophilic aromatic substitution on the (isopentyloxy)-3,5-dimethylphenyl moiety proceeds through a well-established two-step pathway involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Formation of the Arenium Ion: In the initial, rate-determining step, the electron-rich aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a C-E bond and a positively charged arenium ion. The positive charge in this intermediate is delocalized across the ring through resonance. For attack at the C2 position, the positive charge can be delocalized onto the C1, C3, and C5 positions. The resonance structure where the positive charge is on the C1 carbon, adjacent to the oxygen of the isopentyloxy group, is particularly stabilized due to the participation of the oxygen lone pair, further favoring ortho attack.

Deprotonation: In the second, fast step, a base removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the structures and energies of the transition states and intermediates involved in these reactions. pnas.org These studies can help to rationalize the observed regioselectivity by comparing the activation energies for attack at different positions on the aromatic ring.

Kinetics and Thermodynamic Considerations in Reaction Mechanisms

The rate of electrophilic aromatic substitution on this compound is expected to be significantly faster than that of benzene due to the strong activating nature of the substituents. Kinetic studies of similar polysubstituted aromatic compounds have shown that the presence of multiple electron-donating groups can lead to a dramatic increase in reaction rates. rsc.orgmsu.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the complete bonding framework can be mapped out.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. Based on the structure, a set of predicted signals can be described.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would feature a singlet for the two equivalent aromatic protons. The benzylic alcohol moiety would produce a singlet for the methylene (-CH₂) protons and a broad, exchangeable singlet for the hydroxyl (-OH) proton. The isopentyloxy side chain would display a characteristic set of coupled signals: a triplet for the -OCH₂- group, a multiplet for the adjacent -CH₂- group, another multiplet for the methine (-CH) proton, and a doublet for the six equivalent terminal methyl (-CH₃) protons. The two methyl groups attached to the aromatic ring would appear as a single singlet due to their chemical equivalence.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show nine unique carbon signals, corresponding to the nine chemically distinct carbon environments in the molecule. The signals for the aromatic carbons would appear in the typical downfield region of 110-160 ppm, with the oxygen- and carbon-substituted carbons being the most deshielded. The benzylic alcohol carbon would resonate around 65 ppm, while the carbons of the isopentyloxy and aromatic methyl groups would appear in the upfield aliphatic region.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic-H | ~7.05 | Singlet | 2H | - |

| -CH₂OH | ~4.60 | Singlet | 2H | - |

| -OH | ~1.6-2.5 | Broad Singlet | 1H | - |

| -OCH₂- | ~3.75 | Triplet | 2H | J ≈ 6.6 |

| Aromatic -CH₃ | ~2.25 | Singlet | 6H | - |

| -OCH₂CH₂- | ~1.70 | Multiplet | 2H | - |

| -CH(CH₃)₂ | ~1.85 | Multiplet | 1H | - |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (Benzylic) | ~65.5 |

| C-O (Aromatic) | ~156.0 |

| C-CH₂OH (Aromatic) | ~138.0 |

| C-CH₃ (Aromatic) | ~131.0 |

| C-H (Aromatic) | ~128.5 |

| -OCH₂- | ~70.0 |

| -OCH₂CH₂- | ~38.0 |

| -CH(CH₃)₂ | ~25.5 |

| Aromatic -CH₃ | ~16.5 |

To unambiguously assign the predicted signals and confirm the connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key correlations would be observed within the isopentyloxy group, confirming the -OCH₂-CH₂-CH(CH₃)₂ spin system. No correlations would be seen for the singlet signals (aromatic H, benzylic CH₂, and aromatic CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the table above to its corresponding carbon signal, for instance, the singlet at ~7.05 ppm to the aromatic C-H carbon at ~128.5 ppm.

Protons of the benzylic -CH₂OH group to the aromatic carbons C1, C2, and C6.

Protons of the aromatic methyl groups to the aromatic carbons C2, C3, C4, and C6.

Protons of the ether -OCH₂- group to the aromatic C4 and the adjacent -CH₂- carbon of the isopentyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. Important NOESY correlations would be expected between the protons of the aromatic methyl groups and the adjacent aromatic protons, as well as between the benzylic -CH₂OH protons and the aromatic protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. broadinstitute.org

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. The compound (4-(Isopentyloxy)-3,5-dimethylphenyl)methanol has a molecular formula of C₁₄H₂₂O₂. bldpharm.com HRMS would be used to verify the exact mass of its molecular ion.

Molecular Formula: C₁₄H₂₂O₂

Calculated Monoisotopic Mass: 222.1620 u

Expected HRMS Result: An m/z value of 222.1620 ± 0.0005 (for [M]⁺) or 223.1698 ± 0.0005 (for [M+H]⁺), confirming the elemental composition.

Tandem MS (MS/MS) involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. This fragmentation pattern serves as a fingerprint that can help elucidate the molecular structure. thermofisher.com For this compound (MW=222.32), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 222. Key fragmentation pathways would likely include:

Loss of the isopentyl group: Cleavage of the C-C bond beta to the ether oxygen could lead to the loss of a C₄H₉ radical (57 u), resulting in a fragment at m/z = 165.

Cleavage of the ether bond: Scission of the ether C-O bond could result in the loss of the isopentyloxy radical (•OC₅H₁₁) or the isopentyl radical (•C₅H₁₁). A prominent fragment is expected at m/z = 151, corresponding to the hydroxydimethylbenzyl cation formed by the loss of the C₅H₁₁ radical (71 u) via alpha-cleavage.

Formation of a benzylic cation: Loss of the hydroxyl group (•OH, 17 u) from the molecular ion would produce a fragment at m/z = 205.

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen from the isopentyl chain to the ether oxygen, followed by cleavage, could produce a neutral alkene (isobutene) and a fragment ion at m/z = 166.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. ksu.edu.sa It is an effective method for identifying the functional groups present. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Strong |

| Aromatic Ring | C=C Stretch | 1610, 1500 | Medium |

| Aryl Ether | C-O Stretch (asymmetric) | 1250 - 1200 | Strong |

The presence of a strong, broad band in the 3400-3200 cm⁻¹ region is indicative of the hydrogen-bonded O-H stretch of the alcohol group. libretexts.org Strong peaks below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methyl and isopentyloxy groups. The strong absorptions in the 1250-1050 cm⁻¹ range are characteristic of the C-O stretching vibrations of the aryl ether and the primary alcohol functionalities. ksu.edu.sa

Inability to Fulfill Request Due to Lack of Available Spectroscopic Data

It is not possible to generate the requested article on the advanced spectroscopic characterization and structural elucidation of this compound. A thorough and exhaustive search of publicly available scientific databases, academic journals, and chemical supplier technical data sheets did not yield the specific experimental spectroscopic data required to fulfill the detailed outline provided in the user's instructions.

The core of the requested article centered on the "Integration of Multi-Spectroscopic Data for Definitive Structural Elucidation," which necessitates access to ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for this compound. Without this fundamental data, it is impossible to generate a scientifically accurate and informative analysis that includes the requested data tables and detailed research findings.

While general principles of spectroscopic interpretation for the functional groups present in the molecule (an alcohol, an ether, and a substituted aromatic ring) are well-established, applying these principles to generate specific, illustrative data for a compound without sourced experimental values would amount to fabrication and would not meet the standards of scientific accuracy.

Therefore, until such time as the experimental spectroscopic data for this compound becomes publicly available, the generation of the requested article is not feasible.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. nlss.org.inarxiv.org The first step in a DFT study is geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms on the potential energy surface. stackexchange.com For (4-(Isopentyloxy)-3,5-dimethylphenyl)methanol, this involves calculating the forces on each atom and iteratively moving them until a stationary point is reached, representing a stable conformation.

This optimization provides key geometric parameters. For instance, calculations on similar substituted phenols and aromatic ethers using DFT methods like B3LYP with a basis set such as 6-31G(d) yield bond lengths and angles that are in good agreement with experimental data where available. nlss.org.inresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ring)-O(ether) | 1.37 Å |

| O(ether)-C(isopentyl) | 1.44 Å | |

| C(ring)-C(methanol) | 1.51 Å | |

| C(methanol)-O(alcohol) | 1.43 Å | |

| Bond Angle | C-O-C (ether) | 118.5° |

| C(ring)-C-O (methanol) | 111.0° |

Note: This data is illustrative and based on typical values for similar functional groups calculated using DFT.

Once the geometry is optimized, various electronic properties can be calculated. These include ionization potential, electron affinity, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and electronic behavior. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface. For this compound, the MEP surface would show regions of negative potential (typically colored red) around the oxygen atoms of the ether and alcohol groups, indicating their nucleophilic character and suitability as sites for electrophilic attack or hydrogen bonding. theaic.orgchemrxiv.org Regions of positive potential (blue) would be expected around the hydroxyl proton, highlighting its electrophilic nature. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the ether oxygen atom. The LUMO is likely to be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) | Implication |

| EHOMO | -5.85 | Electron-donating ability |

| ELUMO | -0.25 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.60 | High kinetic stability |

| Ionization Potential (I) | 5.85 | Energy to remove an electron |

| Electron Affinity (A) | 0.25 | Energy released upon adding an electron |

| Electronegativity (χ) | 3.05 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.80 | Resistance to change in electron distribution |

Note: This data is hypothetical, intended to illustrate the output of FMO analysis.

Conformational Analysis and Energy Minima Studies

The flexibility of the isopentyloxy side chain and the hydroxymethyl group means that this compound can exist in multiple conformations. Conformational analysis aims to identify all possible spatial arrangements (conformers) and determine their relative stabilities. scispace.com

Due to the free rotation around the C(ring)–O, O–C(isopentyl), and various C–C single bonds, the molecule possesses a complex potential energy surface. Computational methods can systematically scan the rotational barriers of key dihedral angles to locate different energy minima. Studies on similar molecules with flexible alkyl chains attached to aromatic systems show that certain folded conformations can be stabilized by weak intramolecular interactions. researchgate.netresearchgate.net For the target molecule, the primary rotations of interest would be around the Car-O-Calkyl-Calkyl bonds of the ether linkage and the Car-CH2OH bond.

By performing geometry optimization starting from various initial structures, a set of stable conformers can be identified. A subsequent frequency calculation confirms that these structures are true minima (i.e., have no imaginary frequencies). The relative energies (ΔE) of these conformers are then calculated to identify the global minimum—the most stable conformation. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution.

Table 3: Relative Energies of Plausible Conformers

| Conformer | Description | Relative Energy (ΔE) (kcal/mol) |

| 1 (Global Minimum) | Isopentyl chain extended away from the ring | 0.00 |

| 2 | Isopentyl chain folded over the ring | +1.25 |

| 3 | Rotation around C(ring)-O(ether) bond | +2.10 |

| 4 | Rotation of the -CH2OH group | +0.80 |

Note: This data is illustrative, representing a typical outcome of a conformational analysis.

Mechanistic Modeling of Chemical Reactions

Computational chemistry can model the entire pathway of a chemical reaction, providing insights into its feasibility and mechanism. This is particularly useful for understanding reactions involving the alcohol functional group, such as oxidation or etherification.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). masterorganicchemistry.com The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. wikipedia.orgucsb.edu Computational methods can locate the precise geometry of the TS. For example, in the oxidation of the benzyl (B1604629) alcohol group to an aldehyde, the mechanism would involve the abstraction of hydrogen atoms. Theoretical modeling can map the potential energy surface, identifying the reactant, transition state, and product structures. researchgate.netgdut.edu.cnnih.gov

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. wikipedia.org By mapping the reaction pathway, chemists can gain a detailed atomistic understanding of bond-breaking and bond-forming processes. researchgate.net

Table 4: Calculated Activation Energies for a Hypothetical Oxidation Reaction

| Reaction Step | Description | Calculated Ea (kcal/mol) |

| Step 1 | H-abstraction from O-H group | 15.5 |

| Step 2 | H-abstraction from C-H group | 22.0 |

Note: This data is hypothetical and serves to illustrate the results of reaction pathway modeling.

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. nlss.org.in

Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. oup.com These calculated frequencies correspond to the absorption peaks in an IR spectrum. While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve excellent agreement. arxiv.orgoup.com This allows for the confident assignment of experimental IR bands to specific molecular vibrations, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and various aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus (e.g., 1H and 13C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). wisc.edu These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com The predicted NMR spectra can help in the assignment of complex experimental spectra, especially for the aromatic protons and carbons where substituent effects can be subtle. nih.govacs.org

Table 5: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopy Type | Feature | Predicted Value | Typical Experimental Value |

| IR | ν(O-H) stretch | 3450 cm-1 (scaled) | ~3400 cm-1 |

| IR | ν(C-O) ether stretch | 1255 cm-1 (scaled) | ~1250 cm-1 |

| 1H NMR | δ(-CH2OH) | 4.5 ppm | 4.4-4.6 ppm |

| 1H NMR | δ(Aromatic H) | 6.8 ppm | 6.7-6.9 ppm |

| 13C NMR | δ(-CH2OH) | 64.0 ppm | 63-65 ppm |

| 13C NMR | δ(C-O, aromatic) | 158.0 ppm | 157-159 ppm |

Note: This data is illustrative. Predicted values are hypothetical results from computational calculations, and experimental values are typical ranges for the respective functional groups.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of this technique allow for a theoretical exploration of its dynamic behavior. An MD simulation of this compound would involve creating a computational model of one or more molecules, defining a force field to describe the inter- and intramolecular forces, and then solving the classical equations of motion for the system. Such simulations could provide significant insights into the compound's behavior at the atomic level, including how it interacts with itself and its environment, and how its shape changes over time.

The simulation of intermolecular interactions is a key application of molecular dynamics. For this compound, these simulations would focus on how multiple molecules of the compound interact with each other in a condensed phase (e.g., in a liquid or solid state). The primary types of intermolecular forces at play would be van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

The hydroxyl (-OH) group is a critical feature, as it can act as both a hydrogen bond donor and acceptor. MD simulations would be able to quantify the strength and lifetime of these hydrogen bonds. The isopentyloxy group and the dimethylphenyl ring contribute to the molecule's size and shape, leading to significant van der Waals interactions. The ether linkage in the isopentyloxy group and the hydroxyl group also create a molecular dipole, leading to dipole-dipole interactions.

A theoretical simulation could yield data on the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule. This would reveal the average distances and coordination numbers for different types of intermolecular contacts.

Table 1: Theoretical Intermolecular Interaction Parameters for this compound (Note: The following data is illustrative of what a molecular dynamics simulation could produce and is not based on published experimental or computational results for this specific molecule.)

| Interaction Type | Potential Energy (kJ/mol) | Average Distance (Å) |

| Hydrogen Bond (O-H···O) | -15 to -25 | 1.8 - 2.2 |

| van der Waals (Aromatic Ring) | -5 to -10 | 3.5 - 4.5 |

| Dipole-Dipole | -2 to -5 | 3.0 - 5.0 |

Conformational dynamics refers to the study of how a molecule's three-dimensional shape changes over time due to rotations around its single bonds. This compound has several rotatable bonds, particularly within the isopentyloxy side chain and the bond connecting the hydroxymethyl group to the aromatic ring.

Molecular dynamics simulations can track the dihedral angles of these bonds over the course of a simulation, revealing the preferred conformations and the energy barriers between them. For the isopentyloxy chain, rotations around the C-C and C-O bonds would lead to a variety of folded and extended conformations. The flexibility of this chain influences how the molecule packs in a condensed phase and how it might interact with other molecules.

The rotation of the hydroxymethyl group is also of interest, as its orientation relative to the aromatic ring and the neighboring methyl groups will affect its accessibility for hydrogen bonding. By analyzing the trajectory of the simulation, one could construct a potential energy surface as a function of key dihedral angles, identifying the lowest energy (most stable) conformations.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound (Note: This table identifies the key rotational bonds that would be the focus of a conformational dynamics study.)

| Bond | Description |

| C(ring)-O-C(isopentyloxy) | Rotation of the entire isopentyloxy group relative to the phenyl ring. |

| O-C-C-C (isopentyloxy) | Multiple bonds within the flexible isopentyloxy chain. |

| C(ring)-C(methanol) | Rotation of the hydroxymethyl group. |

| C-O-H (methanol) | Rotation of the hydroxyl proton. |

Without specific published studies, the exact conformational preferences and the dynamics of their interchange remain a subject for future computational investigation.

Potential Applications and Future Research Directions in Chemical Science

Utility as a Versatile Synthetic Intermediate

The molecular architecture of (4-(isopentyloxy)-3,5-dimethylphenyl)methanol makes it a promising candidate as a versatile intermediate in the synthesis of a variety of organic molecules.

The sterically encumbered phenolic ether moiety is a feature found in a number of biologically active natural products. The benzylic alcohol functionality serves as a convenient handle for further chemical transformations, such as oxidation to the corresponding aldehyde or acid, or conversion to a leaving group for nucleophilic substitution. For instance, analogous sterically hindered phenolic compounds are precursors in the synthesis of antioxidants and other biologically active molecules. The isopentyloxy group, while imparting lipophilicity, could also be a site for metabolic activity or a key binding element in a biological target.

Table 1: Potential Synthetic Transformations from this compound

| Starting Material | Reagents and Conditions | Product | Potential Application |

| This compound | PCC, CH₂Cl₂ | (4-(Isopentyloxy)-3,5-dimethylphenyl)formaldehyde | Aldehyde for further elaboration |

| This compound | SOCl₂, pyridine | 4-(chloromethyl)-1-(isopentyloxy)-2,6-dimethylbenzene | Intermediate for nucleophilic substitution |

| This compound | MnO₂, hexane | (4-(Isopentyloxy)-3,5-dimethylphenyl)formaldehyde | Selective oxidation to aldehyde |

This table presents hypothetical transformations based on standard organic synthesis methodologies.

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and an aromatic ring that can be further functionalized, makes it a potential monomer for the synthesis of novel polymers. For example, similar to other benzylic alcohols, it could be used in the formation of polyesters, polyethers, or polycarbonates. The bulky 3,5-dimethylphenyl and isopentyloxy substituents would likely impart unique solubility, thermal, and mechanical properties to the resulting polymers, such as increased amorphous character and lower glass transition temperatures. Research on compounds like 3,5-di-tert-butyl-4-hydroxybenzyl alcohol has shown their utility as monomers in creating antioxidant polymers.

Contributions to Fundamental Understanding of Structure-Reactivity Relationships

The steric and electronic properties of this compound provide a platform for investigating fundamental aspects of chemical reactivity. The two methyl groups ortho to the isopentyloxy group, and meta to the hydroxymethyl group, create a sterically crowded environment. This can influence the kinetics and regioselectivity of reactions at the benzylic position and on the aromatic ring. Studies on the oxidation or etherification of this alcohol, for instance, could provide valuable data on how steric hindrance affects reaction rates and mechanisms. Comparing its reactivity to less hindered analogs would allow for a quantitative assessment of these steric effects. Furthermore, the electron-donating nature of the isopentyloxy and dimethyl groups influences the nucleophilicity of the aromatic ring and the stability of any potential carbocationic intermediates at the benzylic position.

Development of Novel Methodologies in Organic Synthesis

The unique structure of this compound could be exploited in the development of new synthetic methods. For example, its sterically hindered nature could be advantageous in catalyst development, where it might serve as a bulky ligand for a metal center, thereby influencing the stereoselectivity of a catalytic reaction. Moreover, the benzylic alcohol can be a substrate for testing new oxidation or substitution reactions, particularly those designed to overcome steric challenges. The development of transition-metal-free coupling reactions, for instance, often relies on substrates with diverse steric and electronic profiles to establish the scope and limitations of the new methodology. nih.gov

Exploration of New Chemical Transformations Utilizing the Compound Scaffold

The scaffold of this compound is ripe for the exploration of novel chemical transformations. The aromatic ring, activated by the alkoxy and alkyl groups, is a potential substrate for electrophilic aromatic substitution reactions, although the steric hindrance would likely direct incoming electrophiles to the less hindered positions. Furthermore, the benzylic alcohol itself can be transformed into a variety of other functional groups. For example, conversion to a tosylate or mesylate would create a good leaving group, enabling a range of nucleophilic substitution reactions to introduce new functionalities. The development of C-H activation methodologies could also be applied to this scaffold, potentially enabling the direct functionalization of the methyl groups or the aromatic ring in a highly regioselective manner.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-(Isopentyloxy)-3,5-dimethylphenyl)methanol, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via alkylation of phenolic precursors followed by reduction. For example, alkylation of 3,5-dimethylphenol derivatives with isopentyl bromide under basic conditions (e.g., K₂CO₃) forms the ether intermediate. Subsequent reduction of a carbonyl group (e.g., using NaBH₄ or LiAlH₄) yields the methanol derivative. Key intermediates include 3,5-dimethyl-4-(isopentyloxy)benzaldehyde, which is reduced to the target alcohol .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are critical. For NMR, the hydroxyl proton (~1–5 ppm) and isopentyloxy methyl groups (δ 0.8–1.5 ppm) are diagnostic. MS fragmentation patterns (e.g., loss of isopentyloxy or methyl groups) confirm molecular weight and structural motifs. Reference spectra from analogous phenylmethanol derivatives validate assignments .

Q. How can researchers confirm the absence of under-alkylated byproducts or oxidation impurities in synthesized material?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection or Thin-Layer Chromatography (TLC) using silica plates can resolve impurities. For example, under-alkylated species (e.g., 3,5-dimethylphenol) exhibit distinct Rf values. Oxidation byproducts (e.g., ketones) are identified via FT-IR (C=O stretch ~1700 cm⁻¹) or ¹³C NMR (carbonyl signal ~200 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during isopentyloxy group introduction on the 3,5-dimethylphenyl ring?

- Methodological Answer : Steric and electronic factors influence regioselectivity. Using bulky bases (e.g., DBU) or low-polarity solvents (e.g., toluene) minimizes competing ortho/meta substitutions. Kinetic studies (e.g., monitoring reaction progress via GC-MS) and DFT calculations predict favorable transition states for para-substitution .

Q. What strategies mitigate contradictory data in the synthesis of phenylmethanol derivatives, such as variable yields or unexpected byproducts?

- Methodological Answer : Systematic screening of reaction parameters (temperature, stoichiometry, catalysts) using Design of Experiments (DoE) identifies critical factors. For example, controlled addition of alkylating agents (e.g., methyl iodide) in prevents over-alkylation. Contradictions in yields may arise from moisture sensitivity, necessitating inert conditions (e.g., N₂ atmosphere) .

Q. How does steric hindrance from 3,5-dimethyl groups influence the reactivity of this compound in further derivatization?

- Methodological Answer : The dimethyl groups reduce accessibility to the hydroxyl group, complicating esterification or etherification. Bulky reagents (e.g., tert-butyldimethylsilyl chloride) or microwave-assisted synthesis enhance reaction efficiency. Comparative studies with unsubstituted analogs (e.g., 4-isopentyloxyphenylmethanol) quantify steric effects .

Q. What computational approaches predict the solubility and stability of this compound in various solvents?

- Methodological Answer : COSMO-RS simulations estimate solubility parameters, while molecular dynamics (MD) assess stability in polar (e.g., methanol) vs. nonpolar (e.g., hexane) solvents. Experimentally, gravimetric analysis after 72-hour storage under controlled humidity/temperature validates predictions .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar phenylmethanol derivatives vary across studies?

- Methodological Answer : Variations arise from polymorphism or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography distinguish polymorphic forms. Recrystallization in different solvents (e.g., ethanol vs. ethyl acetate) and purity assessment via HPLC-MS resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.